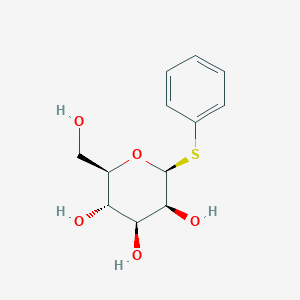

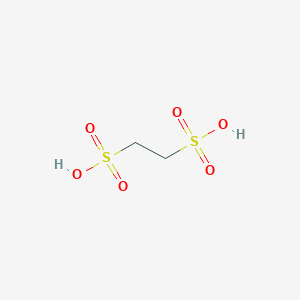

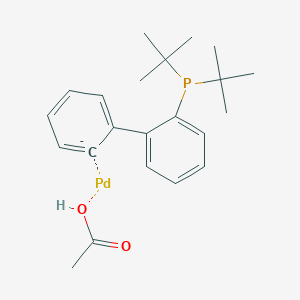

1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds typically involves strategies that can efficiently combine the pyridinium and phenylethanol units. For example, compounds like 2,2'-bipyridine and 1,10-phenanthroline have been utilized in the synthesis of complex structures through reactions with lanthanide thiocyanates, leading to the formation of various coordination compounds with intricate molecular structures (Cotton et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of aromatic systems and heteroatoms, contributing to their stability and reactivity. The structural analysis often involves X-ray crystallography, which provides detailed insights into the arrangement of atoms and the geometry of the molecule. For instance, structures of related compounds have revealed the presence of coordination frameworks and the role of hydrogen bonding in stabilizing the molecular structure (Saeed et al., 2020).

Chemical Reactions and Properties

Compounds containing the 1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethanol motif may undergo various chemical reactions, including oxidation, reduction, and coordination with metal ions. Their reactivity can be attributed to the presence of the pyridinium ion, which can act as an electron-withdrawing group, thereby influencing the electronic properties of the molecule. Research has shown that such compounds can serve as catalysts or intermediates in organic transformations, highlighting their chemical versatility (Maurya et al., 2011).

Physical Properties Analysis

The physical properties of 1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethanol derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and the overall molecular geometry. Studies on similar compounds have employed techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess their thermal stability and physical behavior (Uchiyama et al., 2006).

Chemical Properties Analysis

The chemical properties of 1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethanol and its derivatives, such as acidity, basicity, and reactivity towards various reagents, are central to their application in synthetic chemistry. The presence of the pyridinium ion imparts a degree of acidity to the compound, which can be exploited in catalysis and synthesis. Investigations into related compounds have explored their reactivity in the context of catalytic oxidations and the formation of coordination complexes (Meyer et al., 2015).

Scientific Research Applications

Overview of Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles, such as 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol, play a crucial role in the pharmaceutical industry. These structures are found in 59% of unique small-molecule drugs approved by the U.S. FDA. Their presence in drugs is significant due to their ability to interact with biological macromolecules via hydrogen bonds, enhancing pharmacological activity. The review by Vitaku et al. (2014) emphasizes the diversity and frequency of nitrogen heterocycles in pharmaceuticals, indicating their importance in drug development and therapeutic applications Vitaku, Smith, & Njardarson, 2014.

Biotechnology in Volatile Compound Production

Biotechnological methods have been applied to produce volatile compounds, including those related to the structure of 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol. These methods offer a sustainable alternative to chemical synthesis, leveraging genetically modified plants and microorganisms to produce essential oils and other volatiles. Gounaris (2010) highlights the potential of biotechnology in generating high yields of volatile compounds, surpassing the limitations of traditional plant extraction and chemical synthesis Gounaris, 2010.

Oxadiazole Derivatives in Pharmacology

The oxadiazole nucleus, related to the pyridine moiety in 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol, is noted for its pharmacological significance. Oxadiazole derivatives have been explored for various bioactivities, including antibacterial, anti-inflammatory, and anticancer properties. Wang et al. (2022) provide a comprehensive review of recent developments in the synthesis and pharmacology of oxadiazole derivatives, underscoring their potential in medicinal chemistry and drug design Wang et al., 2022.

Ethnobotany and Phytochemistry of Aniba canelilla

While not directly related to 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol, the study of Aniba canelilla by Souza-Junior et al. (2020) illustrates the intersection of ethnobotany, phytochemistry, and pharmacology. This review details the traditional uses, chemical constituents, and tested biological properties of A. canelilla, highlighting the importance of natural products in drug discovery and the potential for discovering novel compounds with significant therapeutic benefits Souza-Junior et al., 2020.

properties

IUPAC Name |

1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14(12)16/h2-10,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDSFSTXHFPKNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

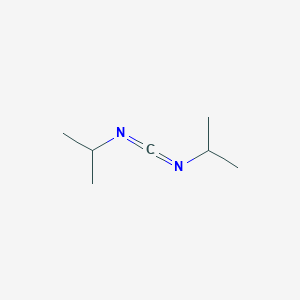

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)